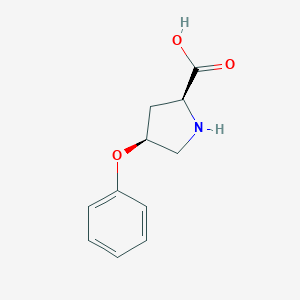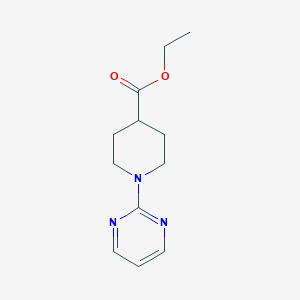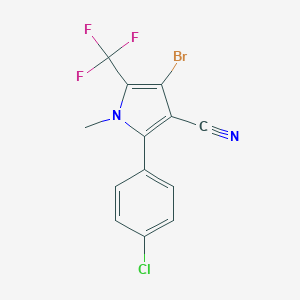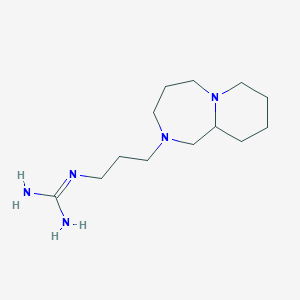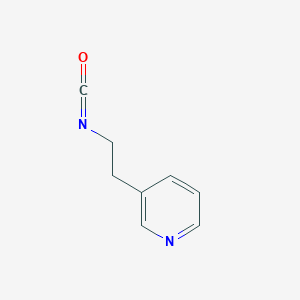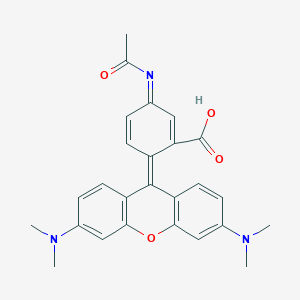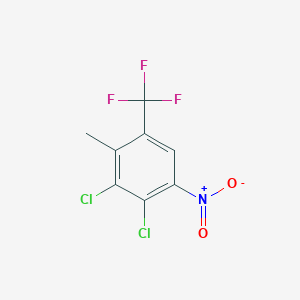
Naltrindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naltrindol ist ein hochpotenter und selektiver Delta-Opioid-Rezeptor-Antagonist. Es wird hauptsächlich in der biomedizinischen Forschung verwendet, um den Delta-Opioid-Rezeptor zu untersuchen, der eine bedeutende Rolle bei der Modulation von Schmerz und Stimmung spielt. Naltrindol ist von Naltrexon, einem bekannten Opioid-Antagonisten, abgeleitet und wurde modifiziert, um seine Selektivität für den Delta-Opioid-Rezeptor zu erhöhen .
Herstellungsmethoden
Naltrindol kann mit der Fischer-Indol-Synthese hergestellt werden. Diese Methode beinhaltet die Reaktion von Naltrexon-Hydrochlorid mit verschiedenen Phenylhydrazinen unter schwach sauren, wässrigen Bedingungen. Die Reaktion wird typischerweise in kochendem Wasser durchgeführt, und die Produkte werden durch einfache Filtration gewonnen. Diese Methode ist effizient, umweltfreundlich und für die Synthese im Grammmaßstab geeignet .
Chemische Reaktionsanalyse
Naltrindol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Naltrindol kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Naltrindol kann Substitutionsreaktionen, insbesondere am Stickstoffatom, eingehen, um verschiedene Derivate zu bilden.
Vorbereitungsmethoden
Naltrindole can be synthesized using the Fischer indole synthesis method. This method involves the reaction of naltrexone hydrochloride with various phenylhydrazines under mildly acidic, aqueous conditions. The reaction is typically carried out in boiling water, and the products are obtained by simple filtration. This method is efficient, environmentally friendly, and suitable for gram-scale synthesis .
Analyse Chemischer Reaktionen
Naltrindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Wissenschaftliche Forschungsanwendungen
Naltrindol wird aufgrund seiner hohen Selektivität für den Delta-Opioid-Rezeptor in der wissenschaftlichen Forschung häufig verwendet. Einige seiner Anwendungen umfassen:
Chemie: Naltrindol wird verwendet, um die Struktur-Aktivitäts-Beziehungen von Opioid-Rezeptoren zu untersuchen und neue Opioid-Rezeptor-Liganden zu entwickeln.
Biologie: Es wird verwendet, um die Rolle von Delta-Opioid-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Schmerzmodulation, Stimmungsregulation und Neuroprotektion.
Medizin: Naltrindol wird in präklinischen Studien verwendet, um seine potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung, der Suchtbehandlung und der Neuroprotektion zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Arzneimittel verwendet, die auf den Delta-Opioid-Rezeptor abzielen
Wirkmechanismus
Naltrindol übt seine Wirkungen aus, indem es an den Delta-Opioid-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung wirkt Naltrindol als Antagonist, blockiert die Aktivität des Rezeptors und verhindert die Bindung endogener Opioidpeptide. Diese Hemmung kann verschiedene physiologische Prozesse wie Schmerzempfindung und Stimmungsregulation modulieren. Die hohe Selektivität von Naltrindol für den Delta-Opioid-Rezeptor ist auf seine strukturellen Modifikationen zurückzuführen, die seine Bindungsaffinität und -spezifität verbessern .
Wirkmechanismus
Naltrindole exerts its effects by binding to the delta opioid receptor, a G-protein coupled receptor. Upon binding, this compound acts as an antagonist, blocking the receptor’s activity and preventing the binding of endogenous opioid peptides. This inhibition can modulate various physiological processes, including pain perception and mood regulation. This compound’s high selectivity for the delta opioid receptor is attributed to its structural modifications, which enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Naltrindol ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Delta-Opioid-Rezeptor. Ähnliche Verbindungen umfassen:
Naltrexon: Ein nicht-selektiver Opioid-Rezeptor-Antagonist, der zur Behandlung von Opioid- und Alkoholabhängigkeit eingesetzt wird.
Naltriben: Ein weiterer Delta-Opioid-Rezeptor-Antagonist mit einer ähnlichen Struktur wie Naltrindol, aber mit unterschiedlichen pharmakologischen Eigenschaften.
Naloxon: Ein nicht-selektiver Opioid-Rezeptor-Antagonist, der zur Umkehrung einer Opioidüberdosis eingesetzt wird
Die Einzigartigkeit von Naltrindol liegt in seinen strukturellen Modifikationen, die eine hohe Selektivität für den Delta-Opioid-Rezeptor verleihen und es zu einem wertvollen Werkzeug in der Opioid-Rezeptor-Forschung und Arzneimittelentwicklung machen.
Eigenschaften
CAS-Nummer |
111555-53-4 |
|---|---|
Molekularformel |
C26H26N2O3 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
WIYUZYBFCWCCQJ-IFKAHUTRSA-N |
SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Kanonische SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |
Synonyme |
17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
![2-[(2-Hydroxy-2-phenylacetyl)amino]-2-methylpropanoic acid](/img/structure/B39827.png)
